

Cross-Validation of Experimental and Computational Results for Cholesteryl aniline: A Comparative Guide

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Compound of Interest

Compound Name: Cholesteryl aniline

Cat. No.: B12062332

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This guide provides a comparative analysis of experimental and computational methodologies for the characterization of **Cholesteryl aniline**. Designed for researchers, scientists, and professionals in drug development, this document outlines the synthesis, experimental characterization, and computational modeling of a representative **Cholesteryl aniline** derivative, Cholesteryl anilinoformate. This compound serves as a model for understanding the physicochemical properties and potential bioactivities of this class of molecules.

Synthesis of Cholesteryl Anilinoformate

Cholesteryl anilinoformate, a carbamate derivative of **Cholesteryl aniline**, can be synthesized via the reaction of cholesteryl chloroformate with aniline. The use of a catalyst such as 4-dimethylaminopyridine (DMAP) can facilitate the reaction, leading to reduced reaction times under mild conditions[1].

Reaction Scheme:



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Caption: Synthesis of Cholesteryl anilinoformate.

Experimental Characterization

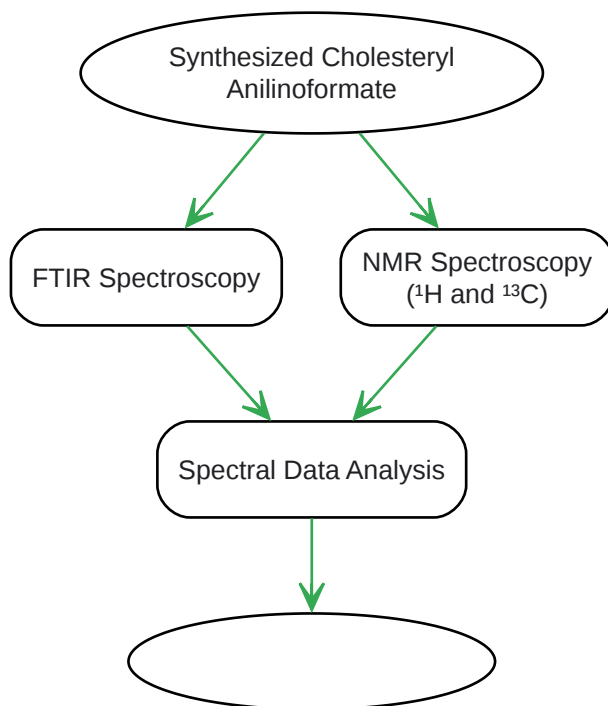
A comprehensive experimental approach is crucial for validating the structure and understanding the physicochemical properties of synthesized Cholesteryl anilinoformate.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for structural elucidation and confirmation of functional groups.

Technique	Purpose	Expected Observations for Cholesteryl Anilinoformate
FTIR Spectroscopy	Identification of functional groups.	- Presence of N-H stretching vibrations. - Appearance of C=O stretching from the carbamate linkage. - Characteristic peaks of the cholesterol backbone.
^1H NMR Spectroscopy	Determination of the proton environment in the molecule.	- Resonances corresponding to the protons of the cholesterol moiety. - Signals from the aromatic protons of the aniline group. - A signal for the N-H proton of the carbamate.
^{13}C NMR Spectroscopy	Identification of all unique carbon atoms.	- Peaks corresponding to the carbons of the cholesterol steroid nucleus and side chain. - Resonances for the aromatic carbons of the aniline ring. - A signal for the carbonyl carbon of the carbamate group.

Experimental Workflow for Spectroscopic Analysis:



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Caption: Workflow for spectroscopic characterization.

Thermal Analysis

Thermal analysis techniques provide insights into the thermal stability and phase behavior of the compound.

Technique	Purpose	Expected Data for Cholesteryl Anilinoformate
Differential Scanning Calorimetry (DSC)	To determine melting point and other phase transitions.	Endothermic peaks corresponding to the melting of the crystalline structure. Potential for liquid crystalline phase transitions may be observed[2][3][4].
Thermogravimetric Analysis (TGA)	To evaluate thermal stability and decomposition profile.	A decomposition curve indicating the temperature at which the molecule starts to degrade.

Experimental Protocol for DSC: A sample of Cholesteryl anilinoformate (typically 2-5 mg) is hermetically sealed in an aluminum pan. The analysis is performed under a nitrogen atmosphere with a constant heating rate (e.g., 10 °C/min) over a specified temperature range. An empty sealed pan is used as a reference. The heat flow as a function of temperature is recorded to identify thermal transitions[5].

Experimental Protocol for TGA: A small amount of the sample is placed in a tared TGA pan. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The change in mass is recorded as a function of temperature to determine the onset of decomposition.

Computational Modeling

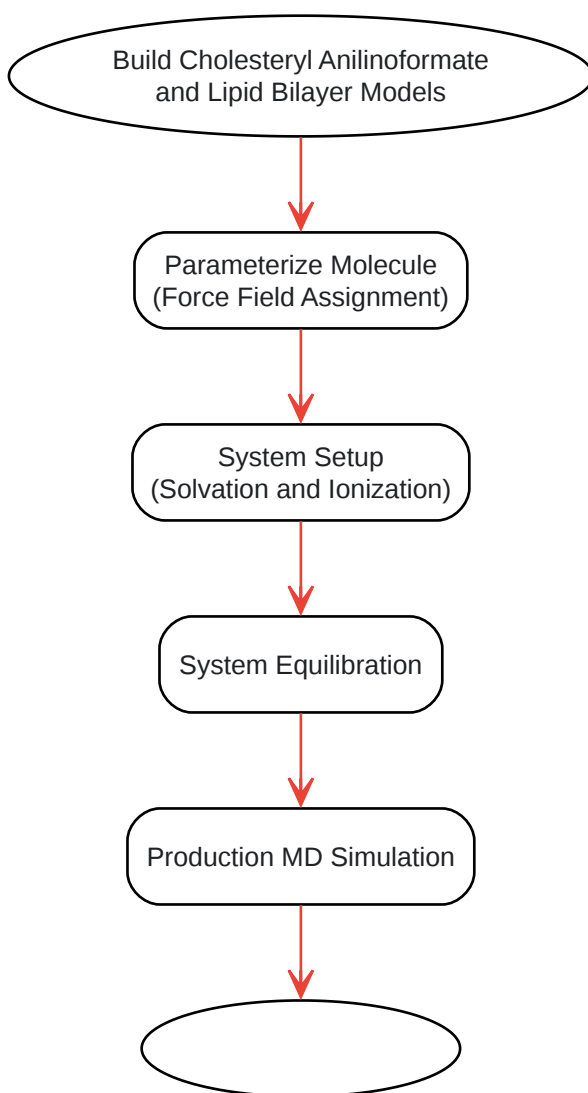
Computational methods, particularly molecular dynamics (MD) simulations, offer a molecular-level understanding of the behavior of **Cholesterylaniline** derivatives in biological environments, such as cell membranes.

Molecular Dynamics (MD) Simulations

MD simulations can predict the interaction of Cholesteryl anilinoformate with a lipid bilayer, providing insights into its potential effects on membrane properties.

Parameter	Purpose	Expected Outcome from MD Simulations
Membrane Insertion and Orientation	To predict how the molecule incorporates into a lipid bilayer.	The cholesterol moiety is expected to anchor within the hydrophobic core of the membrane, with the more polar aniline group positioned near the lipid headgroups.
Effect on Membrane Order	To assess the influence on the packing of lipid acyl chains.	Similar to cholesterol, Cholesteryl anilinoformate is anticipated to increase the order and packing density of the surrounding lipid tails.
Interaction with Membrane Components	To identify specific interactions with lipids and water.	Hydrogen bonding between the carbamate group and lipid headgroups or water molecules at the interface is expected.

Computational Workflow for MD Simulations:



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Caption: Workflow for molecular dynamics simulations.

Cross-Validation and Comparison

The integration of experimental and computational data provides a robust validation of the properties of **Cholesterylamine**.

Aspect	Experimental Data	Computational Prediction	Comparison and Validation
Structure	Confirmed by FTIR and NMR.	Initial 3D model used for simulations.	Experimental data validates the computational model's starting structure.
Hydrophobicity	Inferred from solubility tests and chromatographic behavior.	Calculated LogP and observed membrane partitioning in simulations.	A correlation is expected between experimental hydrophobicity and the predicted behavior in a non-polar environment.
Membrane Interaction	Can be indirectly studied using techniques like DSC on liposomes containing the compound.	Directly visualized and quantified through MD simulations.	Changes in the phase transition of liposomes (from DSC) can be correlated with the membrane ordering effects predicted by simulations.

Conclusion

The combined use of synthetic chemistry, experimental characterization, and computational modeling provides a powerful and comprehensive approach to understanding the properties of novel molecules like **Cholesterylaniline**. This guide outlines a clear pathway for the cross-validation of data, ensuring a higher degree of confidence in the scientific findings. The methodologies described herein are applicable to a wide range of cholesterol derivatives and other lipid-drug conjugates, facilitating their development for various therapeutic and biomedical applications.

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